4-Iodo-5-methyl-3-phenylisoxazole
Overview
Description
4-Iodo-5-methyl-3-phenylisoxazole is a heterocyclic compound with the molecular formula C10H8INO. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of iodine, methyl, and phenyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Isoxazole derivatives are known to interact with various biological targets due to their chemical diversity .
Mode of Action
Isoxazoles generally undergo (3 + 2) cycloaddition reactions, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is crucial for the synthesis of isoxazole derivatives .
Pharmacokinetics
The compound’s molecular weight is 28508 , which is within the optimal range for drug-like molecules, potentially indicating good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Iodo-5-methyl-3-phenylisoxazole, it is recommended to keep it in a dark place, sealed in dry conditions, and at an ambient temperature . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
The synthesis of 4-Iodo-5-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often employ metal-free synthetic routes, utilizing catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Chemical Reactions Analysis
4-Iodo-5-methyl-3-phenylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through metalation/transmetalation processes, exchanging iodine for magnesium or zinc atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization: It can undergo cyclization reactions to form differentially substituted regioisomeric isoxazoles.
Common reagents used in these reactions include hydrazine hydrate, functionalized benzaldehydes, and methanolic solvents . Major products formed from these reactions include isoxazole-containing alcohols, ketones, and carbohydrazides .
Scientific Research Applications
4-Iodo-5-methyl-3-phenylisoxazole has several scientific research applications:
Comparison with Similar Compounds
4-Iodo-5-methyl-3-phenylisoxazole can be compared with other isoxazole derivatives such as:
3-Ethoxy-4-iodo-5-methylisoxazole: Similar in structure but with an ethoxy group instead of a phenyl group.
5-Phenylisoxazole-3-carbohydrazide: Contains a carbohydrazide group, making it useful for different applications.
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its potent analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
IUPAC Name |
4-iodo-5-methyl-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVPBKUHWSZYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379845 | |
Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-66-6 | |
Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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